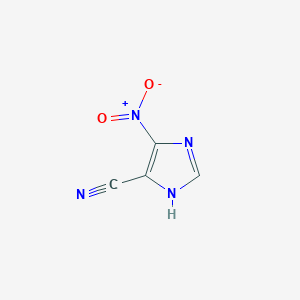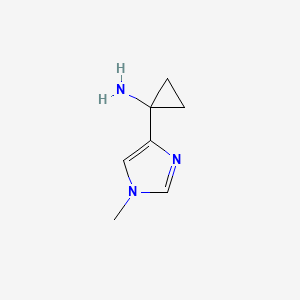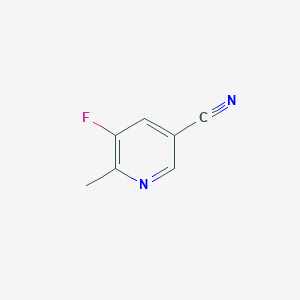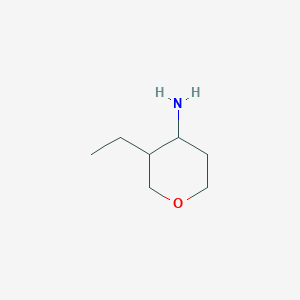![molecular formula C6H7N3 B7904708 5H,6H,7H-Pyrrolo[2,3-B]pyrazine](/img/structure/B7904708.png)
5H,6H,7H-Pyrrolo[2,3-B]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-Pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 5H,6H,7H-Pyrrolo[2,3-B]pyrazine. These methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, thermal (non-catalytic) cyclization of pyrazinylhydrazones can lead to the formation of substituted 5H-pyrrolo[2,3-B]pyrazines .
Industrial Production Methods: This often includes the use of metal-catalyzed reactions and microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-Pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For instance, metal-catalyzed conditions are often employed for C-H arylation reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce various substituted pyrrolopyrazines, which may exhibit different biological activities .
Scientific Research Applications
5H,6H,7H-Pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its kinase inhibitory properties . Additionally, it has applications in biology and medicine as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent . In the industry, it is employed in the synthesis of organic materials and natural products .
Mechanism of Action
The mechanism of action of 5H,6H,7H-Pyrrolo[2,3-B]pyrazine involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to specific kinase enzymes, thereby blocking their activity . the detailed mechanisms of action for many of its biological activities are still under investigation .
Comparison with Similar Compounds
5H,6H,7H-Pyrrolo[2,3-B]pyrazine can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, this compound derivatives show more activity on kinase inhibition . This highlights the unique properties of this compound in targeting specific biological pathways.
List of Similar Compounds:- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[3,4-b]pyrazine
- Pyrrolo[2,3-d]pyrazine
These compounds share structural similarities with this compound but differ in their biological activities and applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-8-6-5(1)7-3-4-9-6/h3-4H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODPGBBYKAAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904627.png)

![5,6,7,8-tetrahydro-1H-imidazo[1,2-a][1,3]diazepine](/img/structure/B7904639.png)

![5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B7904649.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-amine](/img/structure/B7904659.png)
![Pyrazolo[1,5-c]pyrimidin-7-ylamine](/img/structure/B7904666.png)


![4-Oxaspiro[2.5]octan-7-one](/img/structure/B7904682.png)

![4-Azabicyclo[5.1.0]octane](/img/structure/B7904718.png)
![3-Aza-bicyclo[5.1.0]octane](/img/structure/B7904723.png)
